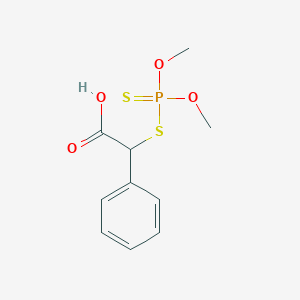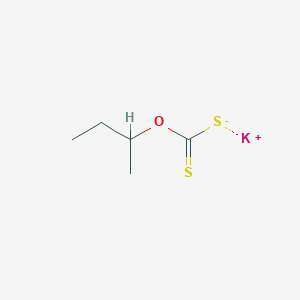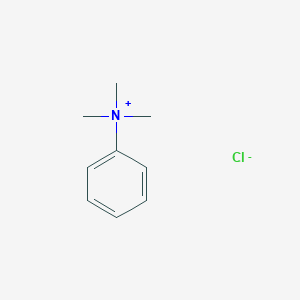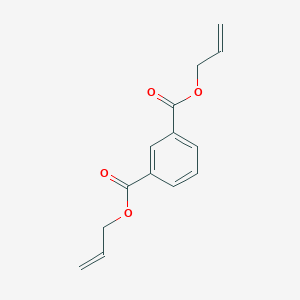
Diallyl isophthalate
Descripción general
Descripción
Synthesis Analysis
The synthesis of diallyl phthalate, a compound similar to DAI, involves reacting allyl alcohol with phthalic anhydride in the presence of tosic acid under reflux conditions. Optimal conditions for this reaction yield a high product percentage, indicative of similar conditions being applicable for DAI synthesis (Zhang Ya-dong, 2010).
Molecular Structure Analysis
DAI's molecular structure and binding characteristics have been studied, highlighting its potential as a xenoestrogen due to its ability to bind to estrogen receptors. This interaction hints at the importance of the molecular structure in determining DAI's chemical behavior (M. Nakai et al., 1999).
Chemical Reactions and Properties
DAI can undergo thiocyanatoarylation under specific conditions, a reaction that does not affect the second allyl fragment, indicating selective reactivity (B. Grishchuk et al., 2003). Scale-up syntheses have been explored, providing insights into industrial applications and chemical behavior (D. A. Carey, 1984).
Physical Properties Analysis
DAI's physical properties, such as water permeability, have been analyzed, showing its utility in creating moisture-protective coatings. The study of these properties is essential for applications requiring barrier materials (J. Rybicky & J. Marton, 1974).
Chemical Properties Analysis
The chemical properties of DAI have been studied through its polymerization behavior and the effect of different catalysts and reaction conditions. Understanding these properties is crucial for manipulating DAI's reactivity and compatibility with other materials (R. N. Haward, 1954).
Aplicaciones Científicas De Investigación
Microgel-like Network Polymer Precursor Formation
- Scientific Field: Polymer Science .
- Application Summary: DAIP is used in free-radical cross-linking multiallyl polymerization to form network polymer precursors (NPPs). These NPPs consist of oligomeric primary polymer chains and can become core-shell type dendritic or nanogel-like with the progress of polymerization .
- Methods and Procedures: The study involved the bulk polymerization of diallyl terephthalate (DAT). The resulting NPPs were characterized by size-exclusion chromatography with both multiangle laser light scattering and viscometry .
- Results: The nanogel-like NPPs can collide with one another to form cross-links, eventually leading to gelation. The dilution of NPP by adding monomer could prevent the cross-link formation among NPPs, and consequently lead to the successive growth of high-molecular-weight NPP from a nanogel to a microgel .
Improved Processing and Properties for Polyphenylene Oxide
- Scientific Field: Materials Science .
- Application Summary: DAIP prepolymer is used as a reactive plasticizer to improve the processability of thermoplastics like polyphenylene oxide (PPO) .
- Methods and Procedures: The rheology of blends of DAIP prepolymer initiated by 2,3-dimethyl-2,3-diphenylbutane (DMDPB) and PPO was monitored during the curing process. Their thermal properties and morphology in separated phases were also studied .
- Results: The addition of the DAIP prepolymer effectively improved processability. The phase separation occurring during curing of the blend and the transition from the static to dynamic mode significantly influences the development of the morphology of the blend .
Modification of Diallyl Isophthalate
- Scientific Field: Materials Science .
- Application Summary: DAIP is modified with other materials to enhance its properties .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
- Results: The modified DAIPs showed macroscopic disordered but microscopic ordered structures .
Copolymerization of Diallyl Isophthalate with Methyl
- Scientific Field: Polymer Science .
- Application Summary: DAIP is copolymerized with methyl for various applications .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
- Results: The amount of DAIP units in the products in the absence of fullerene increases with the conversion, a change that is typical of copolymerization of allyl compounds .
Use as a Plasticizer and Carrier
- Scientific Field: Materials Science .
- Application Summary: DAIP or diallyl phthalate polyester blends are used primarily as plasticizers and carriers for adding catalysts and pigments to polyesters . They are also used in molding, electrical parts, laminating compounds, and impregnation of metal castings .
Use in Density Functional Theory Studies
- Scientific Field: Computational Chemistry .
- Application Summary: DAIP is used in computational studies to understand its properties at a molecular level. These studies often involve calculations of charge distribution, polarizability, and other quantum molecular descriptors .
- Methods and Procedures: Density functional theory (DFT) computations are used to study the properties of DAIP. The hybrid CAM B3LYP and Hartree-Fock (HF) methods are often used at the 6-311+G(d,p) basis set .
- Results: The results from these studies provide insights into the electronegativity of the oxygen atoms, the positive charge values of hydrogen atoms, and the first hyperpolarizability .
Use in Thermosetting Resins
- Scientific Field: Materials Science .
- Application Summary: DAIP is used in the production of thermosetting resins. These resins find applications in various areas such as encapsulating electronic display devices .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
- Results: The use of DAIP in thermosetting resins leads to improved properties of the final product .
Safety And Hazards
Direcciones Futuras
Diallyl isophthalate plays a crucial role in synthesizing and modifying polymeric materials, especially resinous materials . It is widely used in communications, computer systems, electronic components in the aviation industry, light-curing coatings, and molding materials . Its excellent structural stability, low water absorption, corrosion resistance, and other advantages make it a versatile compound with a wide range of industrial uses .
Propiedades
IUPAC Name |
bis(prop-2-enyl) benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORLLSLMPBSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051559 | |
| Record name | Diallyl isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS] | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyl isophthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13706 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diallyl isophthalate | |
CAS RN |
1087-21-4, 25035-78-3 | |
| Record name | Diallyl isophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ISO-DAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl isophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl isophthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyl isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl isophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



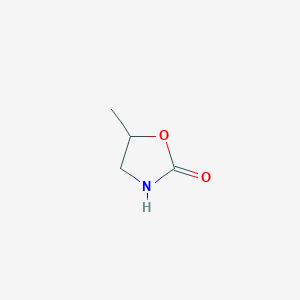
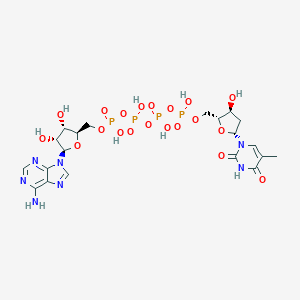
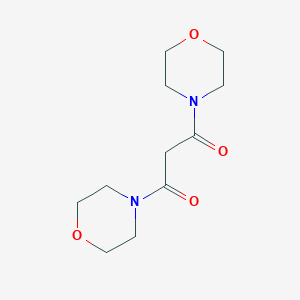
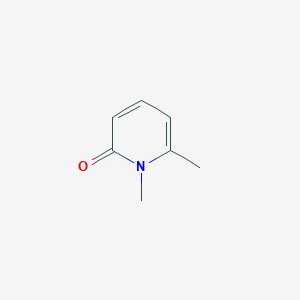
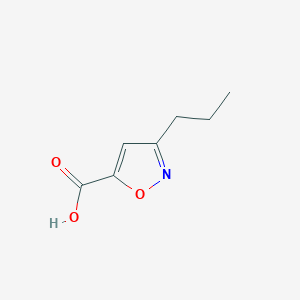

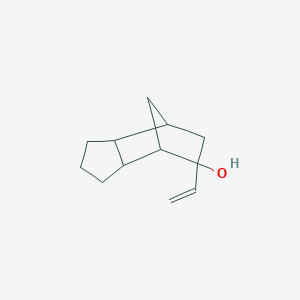

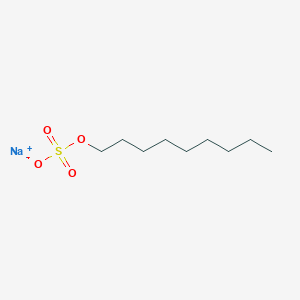
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
